molecular formula C8H15ClN2 B1625996 1,2-Dimethyl-3-propylimidazolium chloride CAS No. 98892-74-1

1,2-Dimethyl-3-propylimidazolium chloride

Cat. No. B1625996
CAS RN: 98892-74-1
M. Wt: 174.67 g/mol
InChI Key: OJIJIFAYAIXTGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-propylimidazolium chloride (DMPICl) is an ionic liquid composed of an imidazolium cation and a chloride anion. Ionic liquids are fascinating due to their unique properties, such as low volatility, high thermal stability, and tunable solvation abilities. DMPICl is often used in various applications, including electrochemistry, spectroscopy, and battery development .


Synthesis Analysis

The synthesis of DMPICl typically involves the reaction between 1-methyl-3-propylimidazolium iodide and silver chloride . The iodide ion is replaced by the chloride ion, resulting in the formation of DMPICl. The synthesis can be carried out under mild conditions and yields a stable ionic liquid suitable for further studies .


Molecular Structure Analysis

The molecular structure of DMPICl consists of an imidazolium ring with two methyl groups (1,2-dimethyl) and a propyl group attached to the nitrogen atom. The chloride ion interacts with the ring through hydrogen bonds involving the ring, methyl, and methylene hydrogens. Although the aromatic rings stack, aromatic-aromatic interactions are precluded due to the distance between the rings .


Chemical Reactions Analysis

DMPICl can participate in various chemical reactions, including electrochemical processes , acid-base reactions , and ligand exchange reactions . Its unique properties make it a versatile solvent for catalysis and organic synthesis. Researchers have explored its use in coupling reactions, oxidation reactions, and metal complexation .


Physical And Chemical Properties Analysis

  • Conductivity : It has good ionic conductivity due to its dissociated ions .

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

1,2-Dimethyl-3-propylimidazolium chloride is notably used in electrochemical technology, specifically with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs). This chemical plays a significant role in fields like electroplating and energy storage. Advances in handling these ionic liquids have led to renewed interest and innovative applications in these areas (Tsuda, Stafford, & Hussey, 2017).

Interaction with Polysaccharides

The chemical is also significant in the modification of cellulose, a common polysaccharide. It's utilized as a reaction medium for chemical modification processes of cellulose, offering a versatile environment for various reactions at mild conditions. This allows for the synthesis of different cellulose derivatives with controlled properties (Heinze et al., 2008).

Plasticizing Polyacrylonitrile Fibers

1,2-Dimethyl-3-propylimidazolium chloride is recognized as an effective plasticizer for polymers like polyacrylonitrile (PAN), enhancing the plasticized spinning process. The ionic liquid's properties, such as low melting point and high temperature stability, contribute to its effectiveness in this role. The review also discusses the broader implications of these properties on the preparation, structural chemical change, and fiber properties of PAN fibers (Li & Dang, 2022).

Dissolution of Cellulose

Chloride-based ionic liquids, including 1,2-Dimethyl-3-propylimidazolium chloride, are suitable solvents for dissolving cellulose, a significant process in the fine chemical industry. Although these ionic liquids are less common in pharmaceutical and food industries due to concerns like toxicity and cost, they are considered promising green alternatives for sustainable industrial development (Mohd et al., 2017).

Ionic Liquid-Based Technologies Scaling

1,2-Dimethyl-3-propylimidazolium chloride plays a role in the scaling of ionic liquid-based technologies, particularly due to its potential in dissolving various biopolymers like cellulose and chitin. This positions the chemical as a candidate for large-scale industrial applications, though its toxicity and environmental impact need careful consideration (Ostadjoo et al., 2018).

Mechanism of Action

The mechanism of action for DMPICl depends on the specific application. In electrochemistry, it acts as a solvent and supports redox reactions. Its ability to solvate both cations and anions contributes to its effectiveness in various processes. Understanding the interactions between DMPICl and other species is crucial for elucidating its mechanism of action .

Safety and Hazards

  • Storage : Store DMPICl away from incompatible materials and in a well-ventilated area .

Future Directions

  • Biomedical Applications : Explore its biocompatibility and potential in drug delivery systems .

properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIJIFAYAIXTGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548430
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-3-propylimidazolium chloride

CAS RN

98892-74-1
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3-propylimidazolium chloride
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-3-propylimidazolium chloride
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-3-propylimidazolium chloride
Reactant of Route 4
1,2-Dimethyl-3-propylimidazolium chloride
Reactant of Route 5
1,2-Dimethyl-3-propylimidazolium chloride
Reactant of Route 6
Reactant of Route 6
1,2-Dimethyl-3-propylimidazolium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.